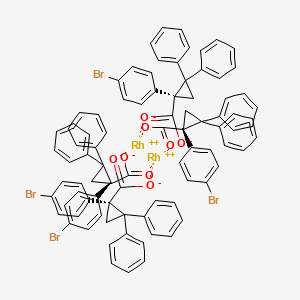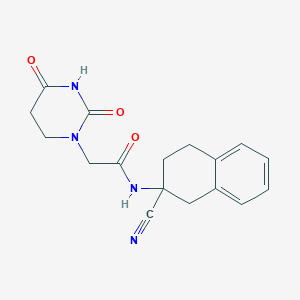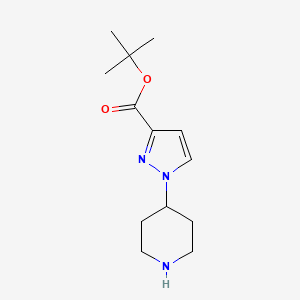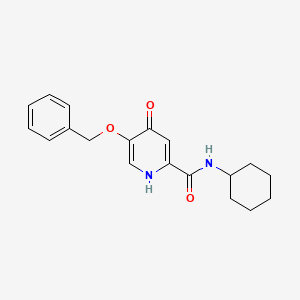![molecular formula C24H21N5 B2459753 3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-67-2](/img/structure/B2459753.png)
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds containing a quinazoline ring system fused with a 1,2,3-triazole ring .
Molecular Structure Analysis
Triazoloquinazolines have a complex structure with multiple rings . The exact structure of this compound would need to be determined using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions depending on the functional groups present . For example, they can participate in DNA intercalation activities, which is a process where molecules insert themselves between the base pairs of DNA .Aplicaciones Científicas De Investigación
- Researchers have synthesized derivatives of this compound and tested them for antiproliferative activities against various human cancer cell lines. These studies explore its potential as an anticancer agent .
- The compound’s structure suggests it could participate in cyclization reactions. Investigating its reactivity with hypervalent iodine (III) reagents could lead to novel synthetic methodologies .
- The [1,2,3]-triazolo[1,5-a]quinazolin-5-amine scaffold serves as a structural template for both natural and synthetic biologically active compounds. Researchers explore its potential in drug discovery .
- This compound can be used as a starting material for constructing 5-amino-1,2,3-triazoles. A simple, transition-metal-free strategy involving carbodiimides and diazo compounds has been developed for this purpose .
- Researchers achieved the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone using a retro Diels–Alder procedure. This heterocyclic system could have diverse applications .
- The compound’s triazolo moiety can be fused with other heterocycles. For instance, tris[1,2,4]triazolo[1,3,5]triazine derivatives have been synthesized, potentially serving as rigid acceptors in optoelectronic materials .
Antiproliferative Activity Against Cancer Cells
Hypervalent Iodine-Mediated Cyclization
Biologically Active Compounds Scaffold
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
Retro Diels–Alder (RDA) Procedure for Heterocyclic Synthesis
Fused Tetracyclic Tris[1,2,4]triazolo[1,3,5]triazine
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-16-12-14-19(15-13-16)22-24-26-23(25-17(2)18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(24)28-27-22/h3-15,17H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQCNULSIQULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2459671.png)




![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-chlorobenzamide](/img/structure/B2459679.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid](/img/structure/B2459681.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2459682.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)

![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)